molecular formula C21H23N3O3 B11603048 5-(4-ethylphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-(4-ethylphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B11603048
M. Wt: 365.4 g/mol
InChI Key: RDDMGLHUBKAVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethylphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound belonging to the pyrimidoquinoline family. This compound is characterized by its unique structure, which includes a quinoline core fused with a pyrimidine ring, and various substituents that contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a base, followed by cyclization and further functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the quinoline ring, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and pyrimidine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share a similar quinoline core but differ in their substituents and biological activities.

    Pyrimidine Derivatives: Compounds such as uracil and thymine have a pyrimidine ring but lack the fused quinoline structure.

Uniqueness

The uniqueness of 5-(4-ethylphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione lies in its fused ring system and specific substituents, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

5-(4-ethylphenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C21H23N3O3/c1-4-12-8-10-13(11-9-12)16-17-14(6-5-7-15(17)25)22-19-18(16)20(26)24(3)21(27)23(19)2/h8-11,16,22H,4-7H2,1-3H3

InChI Key

RDDMGLHUBKAVJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)N(C(=O)N4C)C

Origin of Product

United States

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